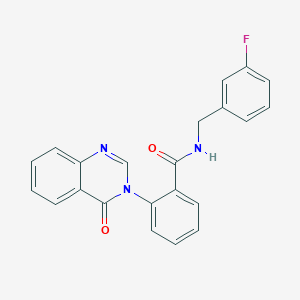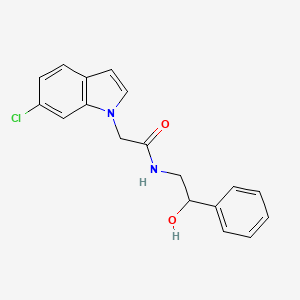![molecular formula C27H20N4OS B11130326 (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11130326.png)
(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that features a unique combination of pyrazole, thiazole, and benzimidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylphenylhydrazine, benzaldehyde, and 2-aminothiazole.
Formation of Pyrazole Ring: The first step involves the condensation of 2,5-dimethylphenylhydrazine with benzaldehyde to form the corresponding hydrazone, which then undergoes cyclization to form the pyrazole ring.
Formation of Thiazole Ring: The next step involves the reaction of the pyrazole derivative with 2-aminothiazole under acidic or basic conditions to form the thiazole ring.
Final Cyclization: The final step involves the cyclization of the intermediate with an appropriate reagent to form the benzimidazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings, using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the compound, especially on the imine group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, particularly electrophilic aromatic substitution on the phenyl rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound’s potential biological activity can be investigated. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its conjugated ring systems.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might inhibit enzymes by binding to their active sites or interact with DNA to prevent replication. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: can be compared with other compounds featuring pyrazole, thiazole, and benzimidazole rings.
2-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole: Lacks the thiazole and benzimidazole rings.
2-(2,5-Dimethylphenyl)-1-phenyl-1H-thiazole: Lacks the pyrazole and benzimidazole rings.
2-(2,5-Dimethylphenyl)-1-phenyl-1H-benzimidazole: Lacks the pyrazole and thiazole rings.
Uniqueness
The uniqueness of This compound lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs
Propiedades
Fórmula molecular |
C27H20N4OS |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
(2Z)-2-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C27H20N4OS/c1-17-12-13-18(2)21(14-17)25-19(16-30(29-25)20-8-4-3-5-9-20)15-24-26(32)31-23-11-7-6-10-22(23)28-27(31)33-24/h3-16H,1-2H3/b24-15- |
Clave InChI |
NVGZHEJBLNKIJJ-IWIPYMOSSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C)C2=NN(C=C2/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
SMILES canónico |
CC1=CC(=C(C=C1)C)C2=NN(C=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(4-chloro-1H-indol-1-yl)acetyl]-L-methioninate](/img/structure/B11130243.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11130246.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130255.png)
![2-(dipropylamino)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11130259.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B11130278.png)
![N-[3-(acetylamino)phenyl]-Nalpha-(4,6-dimethylpyrimidin-2-yl)phenylalaninamide](/img/structure/B11130285.png)
![[4-(3-methoxyphenyl)piperazino][4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B11130305.png)

![(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130318.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11130322.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[2-(4-fluorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11130324.png)
![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11130328.png)

